Cas no 1094396-87-8 ((R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid)

(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
- (2R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid
- 4-METHOXY-D-TRYPTOPHAN
- AK-95333
- ANW-66858
- CTK8C1537
- KB-209835
- SureCN2013303
- 1094396-87-8
- DB-327962
- A854477
- SCHEMBL2013303
- (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoicacid
- AKOS016008020
- DTXSID00736675
- CS-0335411
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- MDL: MFCD17214439
- インチ: InChI=1S/C12H14N2O3/c1-17-10-4-2-3-9-11(10)7(6-14-9)5-8(13)12(15)16/h2-4,6,8,14H,5,13H2,1H3,(H,15,16)/t8-/m1/s1
- InChIKey: VYXPKRIKQJEAOO-MRVPVSSYSA-N
- SMILES: COC1=CC=CC2=C1C(=CN2)C[C@H](C(=O)O)N
計算された属性
- 精确分子量: 234.10044231g/mol
- 同位素质量: 234.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 285
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.3Ų
- XLogP3: -1.2
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D491367-1G |
4-METHOXY-D-TRYPTOPHAN |
1094396-87-8 | 95% | 1g |
$1440 | 2023-09-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53650-0.25g |
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid |
1094396-87-8 | 97% | 0.25g |
¥1879.0 | 2024-07-19 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0043-1g |
4-METHOXY-D-TRYPTOPHAN |
1094396-87-8 | 95% | 1g |
$1000 | 2023-09-07 | |
Alichem | A199008708-1g |
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid |
1094396-87-8 | 95% | 1g |
$1356.30 | 2023-09-04 | |
Chemenu | CM146364-1g |
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid |
1094396-87-8 | 95% | 1g |
$1103 | 2023-11-25 | |
Aaron | AR0097UK-250mg |
4-Methoxy-D-tryptophan |
1094396-87-8 | 97% | 250mg |
$223.00 | 2025-02-13 | |
Ambeed | A851150-1g |
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid |
1094396-87-8 | 95+% | 1g |
$692.0 | 2024-04-26 | |
Advanced ChemBlocks | P42686-250mg |
4-Methoxy-D-tryptophan |
1094396-87-8 | 95% | 250mg |
$320 | 2024-05-20 | |
Advanced ChemBlocks | P42686-1g |
4-Methoxy-D-tryptophan |
1094396-87-8 | 95% | 1g |
$720 | 2024-05-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53650-0.5g |
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid |
1094396-87-8 | 97% | 0.5g |
¥2779.0 | 2024-07-19 |
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acidに関する追加情報
Introduction to (R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic Acid (CAS No. 1094396-87-8)
(R)-2-Amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid, with the CAS number 1094396-87-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amino acids, featuring a unique structural motif that combines an amino group, a carboxylic acid group, and an indole ring. The presence of a chiral center at the (R) configuration makes it a valuable building block for synthesizing enantiomerically pure drugs, which is crucial for achieving optimal pharmacological activity and minimizing side effects.
The indole moiety in (R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is particularly noteworthy, as indole derivatives are well-documented for their diverse biological activities. These derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, neurological disorders, and infectious diseases. The methoxy group at the 4-position of the indole ring further enhances its pharmacological properties by influencing its solubility, metabolic stability, and binding affinity to biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from indole-based structures. This interest has been driven by the discovery of several indole derivatives that exhibit potent inhibitory effects on key enzymes and receptors involved in disease pathogenesis. For instance, studies have shown that certain indole compounds can modulate pathways such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are implicated in inflammation and cancer progression.
The synthesis of (R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid presents unique challenges due to its complex stereochemistry. The synthesis typically involves multi-step organic reactions, including chiral resolution or asymmetric synthesis methods to ensure the desired enantiomeric purity. Advances in catalytic asymmetric synthesis have made it possible to produce this compound with high efficiency and selectivity, which is essential for pharmaceutical applications where impurities can significantly affect drug efficacy and safety.
One of the most promising applications of (R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid is in the development of targeted cancer therapies. Indole derivatives have shown promise as inhibitors of tyrosine kinases and other enzymes that are overexpressed in cancer cells. Additionally, the compound's ability to cross the blood-brain barrier has opened up avenues for its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that certain indole-based compounds can reduce neuroinflammation and protect against neurodegeneration.
The pharmaceutical industry has also explored the use of (R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid as a precursor for more complex drug molecules. By incorporating this compound into larger scaffolds, researchers can fine-tune its pharmacokinetic properties and enhance its binding affinity to specific biological targets. This approach has led to the discovery of several novel drug candidates that are currently undergoing clinical evaluation.
In conclusion, (R)-2-amino-3-(4-methoxy-1H-indol-3-yl)propanoic acid (CAS No. 1094396-87-8) is a versatile and highly functional compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable tool for developing new drugs targeting various diseases, particularly cancer and neurological disorders. As research continues to uncover new applications for indole derivatives, compounds like this are poised to play a crucial role in the next generation of therapeutic agents.
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